molecular formula C12H5F17NO3- B11543502 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate

2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate

Cat. No.: B11543502
M. Wt: 534.14 g/mol
InChI Key: JPRMXDQLEYNVJM-UHFFFAOYSA-M
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Description

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PROPANOATE is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PROPANOATE typically involves the reaction of heptadecafluorononanoyl chloride with 2-amino propanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PROPANOATE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amido group.

    Oxidation and Reduction: While the fluorinated chain is highly stable, the amido group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation can yield carboxylic acids.

Scientific Research Applications

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Employed in the study of protein-ligand interactions due to its unique binding properties.

    Medicine: Investigated for its potential use in drug delivery systems owing to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials such as coatings and sealants due to its hydrophobic nature.

Mechanism of Action

The mechanism by which 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PROPANOATE exerts its effects is primarily through its interaction with molecular targets such as proteins and enzymes. The fluorinated chain enhances binding affinity and specificity, leading to more effective interactions. The compound can modulate various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Another fluorinated compound with similar hydrophobic properties.

    Perfluorooctanoic acid: Known for its use in industrial applications, though it has different chemical properties and applications.

Uniqueness

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PROPANOATE stands out due to its specific combination of a fluorinated chain and an amido group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological molecules.

Properties

Molecular Formula

C12H5F17NO3-

Molecular Weight

534.14 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)propanoate

InChI

InChI=1S/C12H6F17NO3/c1-2(3(31)32)30-4(33)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1H3,(H,30,33)(H,31,32)/p-1

InChI Key

JPRMXDQLEYNVJM-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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